

# A Comparative Guide to Sulfoximine and Sulfone Bioisosteres in Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *S,S-Dimethyl sulfoximine*

Cat. No.: B075141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the various bioisosteric transformations, the substitution of a sulfone moiety with a sulfoximine has emerged as a particularly fruitful strategy for enhancing the pharmacological properties of drug candidates. This guide provides a comprehensive, data-driven comparison of sulfoximine and sulfone bioisosteres, offering insights into their relative performance and the experimental methodologies used for their evaluation.

## Introduction to Sulfoximines and Sulfones

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms ( $R-S(=O)_2-R'$ ), is a common functional group in a multitude of marketed drugs due to its metabolic stability and ability to act as a hydrogen bond acceptor.<sup>[1]</sup> However, its high polarity can sometimes lead to poor solubility and limited ability for further structural modification.

The sulfoximine moiety,  $R-S(=O)(=NH)-R'$ , is a close structural analog of the sulfone, where one of the oxygen atoms is replaced by a nitrogen atom. This seemingly subtle change introduces a range of beneficial properties. Sulfoximines are three-dimensional, chiral structures that can act as both hydrogen bond donors (via the N-H) and acceptors (via the oxygen and nitrogen atoms).<sup>[2][3]</sup> This added hydrogen bonding capability, along with their generally increased polarity, can lead to improved aqueous solubility.<sup>[4][5]</sup> Furthermore, the

nitrogen atom provides an additional vector for chemical modification, allowing for fine-tuning of a compound's physicochemical and pharmacokinetic properties.[\[5\]](#)

This guide will delve into a case study of a Cyclin-Dependent Kinase 9 (CDK9) inhibitor program from Bayer AG, which exemplifies the successful application of a sulfone-to-sulfoximine bioisosteric switch. We will present a side-by-side comparison of a lead compound featuring a sulfonamide (a close relative of the sulfone) and the optimized clinical candidate bearing a sulfoximine.

## Structural and Physicochemical Comparison

The fundamental structural difference between a sulfone and an NH-sulfoximine is the replacement of one oxygen atom with an imino group. This introduces a chiral center at the sulfur atom and provides a site for hydrogen bond donation.



[Click to download full resolution via product page](#)

**Figure 1.** Structural comparison of sulfone and sulfoximine moieties.

## Data Presentation: A Case Study of CDK9 Inhibitors

The following tables summarize the quantitative data from the development of the selective CDK9 inhibitor, atuveciclib (BAY 1143572), which features a sulfoximine moiety. The data is compared with its sulfonamide lead compound, BAY-958, highlighting the impact of the bioisosteric replacement.

Table 1: Comparative Physicochemical and In Vitro ADME Properties

| Property                         | BAY-958 (Sulfonamide) | Atuveciclib (Sulfoximine) |
|----------------------------------|-----------------------|---------------------------|
| Aqueous Solubility (pH 6.5)      | 11 mg/L               | 479 mg/L                  |
| Caco-2 Permeability (Papp A → B) | 22 nm/s               | 35 nm/s                   |
| Efflux Ratio                     | 15                    | 6                         |
| Blood/Plasma Partitioning (Rat)  | ~3:1                  | ~1:1                      |

Table 2: Comparative Biological Activity

| Target                     | BAY-958 (Sulfonamide)<br>IC <sub>50</sub> [nM] | Atuveciclib (Sulfoximine)<br>IC <sub>50</sub> [nM] |
|----------------------------|------------------------------------------------|----------------------------------------------------|
| CDK9/CycT1                 | 11                                             | 13                                                 |
| CDK2/CycE                  | 1078                                           | 1300                                               |
| HeLa Cell Proliferation    | 1000                                           | 920                                                |
| MOLM-13 Cell Proliferation | 280                                            | 310                                                |

Table 3: Comparative In Vivo Pharmacokinetics in Rats

| Parameter                                 | BAY-958 (Sulfonamide) | Atuveciclib (Sulfoximine) |
|-------------------------------------------|-----------------------|---------------------------|
| Blood Clearance (CL <sub>b</sub> )        | 0.5 L/h/kg            | 1.1 L/h/kg                |
| Volume of Distribution (V <sub>ss</sub> ) | 1.4 L/kg              | 1.0 L/kg                  |
| Half-life (t <sub>1/2</sub> )             | 0.7 h                 | 0.6 h                     |
| Oral Bioavailability (F)                  | 10%                   | 54%                       |

The data clearly demonstrates that the replacement of the sulfonamide with a sulfoximine in this series led to a dramatic improvement in aqueous solubility and a significant increase in oral bioavailability, while maintaining potent and selective inhibition of CDK9.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of sulfoximine and sulfone bioisosteres.

## General Experimental Workflow for Bioisostere Comparison



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Sulfoximine and Sulfone Bioisosteres in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075141#comparative-study-of-sulfoximine-and-sulfone-bioisosteres>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)